parathyroid hormone (8-84)
CAS No.: 119144-75-1
Cat. No.: VC0220770
Molecular Formula: C7H6N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119144-75-1 |
---|---|
Molecular Formula | C7H6N2O |
Molecular Weight | 0 |
Introduction
Biological Activity and Function
Comparison to Full-Length PTH
Human PTH(8-84) demonstrates markedly reduced classical PTH activity compared to the full-length hormone. Research shows that hPTH-(8-84) exhibits less than 0.1% of the biological activity of synthetic hPTH-(1-84) . This significant reduction in activity is explained by the absence of the critical N-terminal region, which is essential for binding and activating the type 1 PTH receptor (PTHR1) .
The biological potency of PTH(8-84) as a PTH inhibitor has also been assessed. Studies indicate that hPTH-(8-84) possesses approximately 1% of the PTH inhibitory activity of synthetic [Nle8,18,Tyr34] bovine PTH-(3-34)amide . While this inhibitory capacity is limited, it suggests that PTH(8-84) may play some role in modulating PTH signaling.
Laboratory Synthesis and Research Applications
Human PTH(8-84) has been synthesized experimentally in Escherichia coli by transforming the bacteria with a multicopy plasmid in which human preproPTH cDNA transcription is directed by the E. coli lac promoter . Following synthesis, the fragment can be extracted from cells and purified using reverse phase high-performance liquid chromatography (HPLC) .
This laboratory-produced PTH(8-84) has been valuable for conducting comparative studies against other PTH fragments and the full-length hormone, helping researchers understand the structure-function relationships within the PTH molecule.
Detection and Measurement Methods
Evolution of PTH Assays
The detection and measurement of specific PTH fragments like PTH(8-84) has presented significant challenges in clinical and research settings. Early radioimmunoassay (RIA) methods often cross-reacted with various PTH fragments, leading to potential misinterpretations of results .
Third-generation PTH assays were subsequently developed to exclusively detect the full-length PTH(1-84) hormone without cross-reactivity with fragments . These assays have been crucial in distinguishing the relative contributions of intact PTH versus its fragments.
Advanced Analytical Techniques
Recent advances in analytical methodology have enabled more precise characterization of PTH fragments. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been employed to identify and quantify PTH(1-84) and various PTH fragments in serum samples .
In one comprehensive study using LC-HRMS, researchers identified full-length PTH1-84 and eight PTH fragments (PTH28-84, 34-77, 34-84, 37-77, 37-84, 38-77, 38-84, and 45-84) in patients with progressive renal dysfunction . Interestingly, in this particular study, PTH(7-84) was below the limit of detection (30 pg/mL), which raises questions about its abundance relative to other fragments .
Clinical Significance
Relevance in Renal Disease
The clinical significance of PTH(8-84) and similar C-terminal fragments becomes particularly relevant in patients with kidney disease. In normal physiology, these fragments are primarily cleared by the kidneys, with half-lives of 24 to 36 hours compared to the 5-minute half-life of the biologically active forms .
In patients with renal failure, PTH-C fragments can accumulate to very high levels due to reduced clearance . These fragments make up more than 90% of the total circulating PTH in the bloodstream .
The table below illustrates how PTH fragments increase significantly when estimated glomerular filtration rate (eGFR) declines to critical levels:
PTH Fragment | Pattern in Normal Kidney Function | Pattern in Severe Kidney Disease (eGFR ≤17-23 mL/min/1.73m² ) |
---|---|---|
PTH(1-84) | Normal levels, normal clearance | Markedly increased |
PTH(8-84)* | Low levels, renal clearance | Significantly increased |
Other C-terminal fragments | Present, renal clearance | Markedly increased |
*Based on patterns observed for similar C-terminal fragments
Diagnostic Implications
The accumulation of PTH fragments, including potentially PTH(8-84), has important diagnostic implications. In patients with kidney disease, second-generation "intact PTH" assays may overestimate biologically active PTH due to cross-reactivity with these fragments . This can complicate the accurate diagnosis and management of secondary hyperparathyroidism.
Third-generation PTH assays that specifically measure only PTH(1-84) tend to give lower values than second-generation assays, particularly in patients with severe chronic renal failure . The difference between these measurements might indirectly reflect the burden of accumulated PTH fragments, including PTH(8-84).
Future Research Directions
Several key questions about PTH(8-84) remain unanswered and represent important areas for future research:
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The precise physiological role of PTH(8-84) in normal calcium homeostasis
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The specific receptor or signaling pathways through which PTH(8-84) exerts its effects
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The potential therapeutic applications of synthetically produced PTH(8-84)
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More accurate quantification of PTH(8-84) levels in various disease states
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The relationship between PTH(8-84) and bone metabolism independent of PTH(1-84)
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